(6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetic acid
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Overview
Description
(6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetic acid is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetic acid typically involves multi-step organic reactions One common method starts with the condensation of 2-aminobenzamide with benzaldehyde to form 2-phenylquinazolin-4(3H)-one This intermediate is then brominated at the 6-position using bromine or N-bromosuccinimide (NBS) under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques like crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolinones.
Scientific Research Applications
Chemistry
In chemistry, (6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in preliminary studies for its antimicrobial and anticancer activities. Researchers are investigating its potential as a lead compound for the development of new drugs targeting specific pathogens or cancer cells.
Medicine
In medicine, the compound’s potential therapeutic effects are being explored. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of infectious diseases and oncology.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new materials with specific functions or characteristics.
Mechanism of Action
The mechanism of action of (6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and phenyl group contribute to its binding affinity and specificity, while the acetic acid moiety may enhance its solubility and bioavailability. The compound’s effects are mediated through the modulation of specific biochemical pathways, leading to the desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
2-phenylquinazolin-4(3H)-one: Lacks the bromine and acetic acid moieties, resulting in different chemical and biological properties.
6-bromo-2-oxo-4-methylquinazolin-3(2H)-yl)acetic acid: Similar structure but with a methyl group instead of a phenyl group, leading to variations in activity and applications.
4-phenylquinazolin-2(1H)-one: Another quinazolinone derivative with distinct properties due to the absence of the bromine atom and acetic acid moiety.
Uniqueness
(6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
2-(6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c17-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)19(9-14(20)21)16(22)18-13/h1-8,15H,9H2,(H,18,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGAQBWTEAOVHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Br)NC(=O)N2CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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